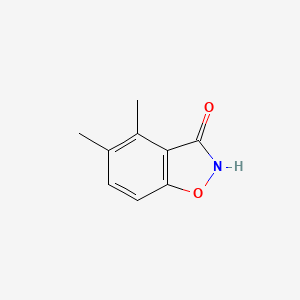

4,5-Dimethyl-1,2-benzoxazol-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

4,5-dimethyl-1,2-benzoxazol-3-one |

InChI |

InChI=1S/C9H9NO2/c1-5-3-4-7-8(6(5)2)9(11)10-12-7/h3-4H,1-2H3,(H,10,11) |

InChI Key |

UYHSSPUNPLZJCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)ONC2=O)C |

Origin of Product |

United States |

Heterocyclic Compounds in Advanced Organic Synthesis

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, represent the largest and most varied class of organic compounds. ijpsr.comsciencepublishinggroup.comijirct.org Their prevalence is a testament to their extensive synthetic utility and their critical role in a multitude of applications, including the development of dyes, sanitizers, corrosion inhibitors, and antioxidants. ijpsr.comresearchgate.net The field of organic synthesis is continually focused on developing efficient methodologies for creating novel heterocyclic compounds, as these molecules are fundamental to progress in numerous scientific disciplines. ijirct.org

The significance of heterocyclic compounds is particularly pronounced in medicinal chemistry. ijpsr.comsciencepublishinggroup.com It is estimated that over 90% of all new drugs contain a heterocyclic moiety, underscoring their profound impact on biological systems. sciencepublishinggroup.com These compounds exhibit a wide array of biological activities, including anticonvulsant, anti-HIV, antiviral, anti-allergic, anti-cancer, anti-inflammatory, and antifungal properties. ijpsr.comresearchgate.net The unique three-dimensional arrangements of atoms within heterocyclic structures allow them to interact with a high degree of specificity with biological targets, making them invaluable scaffolds in the design of new therapeutic agents.

Significance of Benzoxazole Scaffolds in Drug Discovery and Development

Within the vast family of heterocyclic compounds, the benzoxazole (B165842) scaffold has emerged as a particularly valuable and widely exploited motif in drug discovery. nih.govkorea.ac.kr Benzoxazoles, which feature a benzene (B151609) ring fused to an oxazole (B20620) ring, are present in a variety of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net The inherent structural and chemical properties of the benzoxazole core make it an attractive starting point for the development of new medicinal agents. korea.ac.krresearchgate.net

The versatility of the benzoxazole scaffold is demonstrated by its presence in compounds targeting a wide range of diseases. Researchers have successfully developed benzoxazole derivatives with antiproliferative, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities. nih.govwisdomlib.orgnih.gov For instance, certain benzoxazole derivatives have shown promise as potent inhibitors of enzymes implicated in cancer and neurodegenerative disorders. healthinformaticsjournal.comresearchgate.net The ability to readily modify the benzoxazole structure at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties, a critical aspect of modern drug design. mdpi.com This adaptability has led to a number of benzoxazole-containing compounds entering clinical trials and being investigated as potential lead compounds in early-stage drug discovery. nih.gov

The Unique Structural Features and Research Interest in 4,5 Dimethyl 1,2 Benzoxazol 3 Ol

4,5-Dimethyl-1,2-benzoxazol-3-ol distinguishes itself through a specific arrangement of functional groups that sparks considerable research interest. The core of the molecule is the 1,2-benzoxazole ring system, a bicyclic heterocycle. Attached to this core are two methyl groups at the 4th and 5th positions of the benzene (B151609) ring and a hydroxyl group at the 3rd position of the oxazole (B20620) ring. While there is extensive literature on benzoxazole (B165842) derivatives, specific research detailing the synthesis and direct applications of this compound is more niche. However, related structures provide insight into its potential. For instance, the synthesis of similar benzoxazole derivatives often involves the cyclization of ortho-substituted phenolic precursors. wisdomlib.org

The presence of the dimethyl substitution on the benzene ring and the hydroxyl group on the oxazole ring are key features that likely influence the molecule's electronic properties, solubility, and its potential interactions with biological targets. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, a crucial characteristic for molecular recognition in biological systems. Research on analogous compounds, such as 5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol, highlights the importance of such substitutions. bldpharm.com The exploration of related structures, like those with different alkyl substitutions or alternative functional groups, is an active area of research aimed at understanding structure-activity relationships. grafiati.comnih.gov

Current Trends and Future Trajectories in Benzoxazol 3 Ol Research

Classical and Contemporary Approaches to Benzoxazole Ring Formation

The formation of the 1,2-benzoxazole ring system is primarily achieved through intramolecular cyclization reactions that establish the crucial N-O bond or C-O bond. These methods stand in contrast to the more common synthesis of 1,3-benzoxazoles, which typically involves the condensation of an o-aminophenol with a carbonyl compound.

Cyclization Reactions Involving Amino-Substituted Phenols and Their Derivatives

The synthesis of the 1,2-benzoxazole core often begins with ortho-substituted benzene (B151609) rings where the key functional groups are poised for cyclization.

N-O Bond Formation: A prevalent strategy involves the cyclization of o-hydroxyaryl oximes or imines. chim.it In this approach, the phenolic hydroxyl group acts as a nucleophile, attacking the nitrogen atom of the oxime or imine, which bears a suitable leaving group. The starting materials, o-hydroxyaryl oximes, can be readily prepared from the corresponding o-hydroxyaryl ketones or aldehydes and hydroxylamine. The cyclization step itself is often a formal dehydration, where the oxime's hydroxyl group is activated by various reagents to become a good leaving group, facilitating the ring-closing reaction. chim.it

Another powerful method for N-O bond formation is the photochemical cyclization of 2-azidobenzoic acids. nih.govnih.gov Irradiation of a 2-azidobenzoate anion can lead to the formation of a 2,1-benzisoxazol-3(1H)-one, a tautomer of the desired 1,2-benzoxazol-3-ol. nih.govnih.gov This reaction proceeds under mild conditions, which is advantageous for preparing thermally labile benzisoxazole derivatives. nih.gov

C-O Bond Formation: An alternative pathway involves the formation of the C-O bond, typically starting from an o-substituted aryl oxime where the ortho-substituent is a good leaving group, such as a halogen. chim.it The cyclization is generally performed under basic conditions, where the oxime oxygen acts as a nucleophile to displace the ortho-substituent. Copper-catalyzed cyclization of Z-isomers of oximes derived from 2-bromoacetophenones has been shown to proceed under mild conditions using copper(I) iodide (CuI) and a ligand like N,N'-dimethylethylenediamine (DMEDA). chim.it

A practical, multi-step synthesis starting from readily available methyl 2-nitrobenzoates can yield 2,1-benzisoxazolone precursors. nih.gov This method involves the partial reduction of the nitro group to a hydroxylamine, followed by a base-mediated cyclization to form the benzisoxazol-3(1H)-one ring. nih.gov To synthesize the target 4,5-dimethyl analog, this process would commence with methyl 4,5-dimethyl-2-nitrobenzoate.

Condensation Reactions in Benzoxazole Synthesis

While direct condensation is characteristic of 1,3-benzoxazole synthesis, related multi-component strategies and cycloadditions are employed for the 1,2-benzoxazole framework.

A notable approach is the [3+2] cycloaddition reaction between arynes and nitrile oxides. organic-chemistry.orgnih.gov Both of these highly reactive intermediates can be generated in situ. For instance, fluoride (B91410) ions can trigger the formation of a benzyne (B1209423) from an o-(trimethylsilyl)aryl triflate precursor, while also acting as a base to generate a nitrile oxide from a chlorooxime. nih.gov This method offers a direct route to functionalized benzisoxazoles under mild conditions and tolerates a variety of functional groups on both components. nih.gov

Catalysis in the Synthesis of 4,5-Dimethyl-1,2-benzoxazol-3-ol Derivatives

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic routes to benzoxazole structures.

Metal-Catalyzed Protocols for Benzoxazole Construction

Various transition metals have been successfully employed to catalyze the formation of the benzoxazole ring. For the more common 1,3-benzoxazole isomer, numerous metal-catalyzed protocols exist. For instance, zirconium tetrachloride (ZrCl₄) has been used as a green Lewis acid catalyst for the three-component reaction of catechols, aldehydes, and ammonium (B1175870) acetate (B1210297) to form benzoxazoles. nih.gov

In the context of 1,2-benzisoxazoles, copper catalysis is particularly relevant for C-O bond-forming cyclizations of o-haloaryl oximes. chim.it Rhodium-on-carbon (Rh/C) is used as a catalyst for the partial reduction of nitroarenes to hydroxylamines, a key step in the synthesis of benzisoxazol-3(1H)-ones from nitrobenzoates. nih.gov

Green Catalytic Systems (e.g., Ionic Liquids, Nanocatalysts)

Green chemistry principles have driven the development of more sustainable catalytic systems. While many of these have been applied to the synthesis of the 1,3-benzoxazole isomer, the concepts are transferable.

Ionic liquids (ILs) have emerged as effective catalysts and reaction media. researchgate.netnih.gov For example, a reusable Brønsted acidic ionic liquid (BAIL) gel, prepared from 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) and tetraethyl orthosilicate (B98303) (TEOS), has been shown to be a highly efficient heterogeneous catalyst for the synthesis of 2-substituted benzoxazoles from o-aminophenols and aldehydes under solvent-free conditions. nih.govacs.orgresearchgate.net Magnetic nanoparticles functionalized with a Lewis acidic ionic liquid (LAIL@MNP) have also been used as a recyclable catalyst for similar transformations under solvent-free ultrasound irradiation, offering advantages of rapid reaction times and high yields. researchgate.netnih.gov These green catalytic systems often allow for easy separation and recycling of the catalyst. researchgate.netnih.gov

Nanocatalysts, such as copper(II) ferrite (B1171679) and copper(II) oxide nanoparticles, have also been utilized for the ligand-free synthesis of benzoxazoles, offering the benefits of high efficiency and catalyst recyclability. organic-chemistry.org

Optimization of Reaction Parameters for this compound Synthesis

Catalyst Reusability and Efficiency

One notable approach involves the use of a Brønsted acidic ionic liquid gel (BAIL gel). nih.govacs.org This catalyst, prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate (TEOS), has demonstrated high efficiency in the solvent-free synthesis of benzoxazoles. nih.govacs.org The gel structure facilitates easy separation from the reaction mixture, allowing for multiple reuse cycles. In a model reaction involving the condensation of 2-aminophenol (B121084) and benzaldehyde (B42025) to produce a benzoxazole derivative, the BAIL gel catalyst was recovered and reused for five consecutive runs. acs.org The results, as detailed in the table below, show only a minor decrease in product yield, highlighting the catalyst's stability and sustained performance. acs.org

Table 1: Reusability of Brønsted Acidic Ionic Liquid Gel (BAIL gel) Catalyst

| Run | Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 95 |

| 3 | 92 |

| 4 | 90 |

| 5 | 89 |

Data sourced from a study on the synthesis of benzoxazole derivatives. acs.org

Another significant development in recyclable catalysts is the use of magnetic nanoparticles. Specifically, sulfonic acid-functionalized silica-coated iron oxide nanoparticles (Fe3O4@SiO2-SO3H) have been employed as a magnetically separable heterogeneous catalyst for the synthesis of 2-arylbenzoxazoles. ajchem-a.comajchem-a.com This method offers a simple and rapid procedure under solvent-free conditions. ajchem-a.comajchem-a.com The magnetic nature of the catalyst allows for its easy recovery using an external magnet. The efficiency of this catalyst was tested over multiple cycles in the reaction of 2-aminophenol with benzaldehyde. ajchem-a.com The catalyst was successfully reused for at least five cycles with only a slight reduction in its catalytic activity, demonstrating its robustness and potential for industrial applications. ajchem-a.com

Table 2: Reusability of Fe3O4@SiO2-SO3H Nanoparticle Catalyst

| Cycle | Yield (%) |

|---|---|

| 1 | 92 |

| 2 | 90 |

| 3 | 87 |

| 4 | 86 |

| 5 | 84 |

Data sourced from a study on the synthesis of 2-arylbenzoxazole derivatives. ajchem-a.com

Furthermore, other heterogeneous catalysts have been investigated for their reusability in the synthesis of benzoxazole derivatives. For instance, KF-Al2O3 has been utilized as a solid base catalyst, demonstrating good recyclability for up to ten consecutive runs with no significant decrease in catalytic efficiency. rsc.org Similarly, TiO2-ZrO2 composite catalysts have been shown to be effective and reusable, aligning with the principles of green chemistry. rsc.org The development of such recyclable catalytic systems is paramount for creating more economical and environmentally friendly synthetic routes for 1,2-benzoxazole-based compounds and their analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of the molecular framework of this compound, providing precise information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopy: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound offers critical insights into the placement of its hydrogen atoms. The aromatic region of the spectrum is of particular interest, displaying signals corresponding to the two protons on the benzene ring. The methyl groups attached to the ring also give rise to distinct singlet signals, with their chemical shifts confirming their positions at the C4 and C5 carbons. The hydroxyl proton at the C3 position typically appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.10 | d | 8.4 |

| H-7 | 6.90 | d | 8.4 |

| 4-CH₃ | 2.30 | s | - |

| 5-CH₃ | 2.25 | s | - |

| 3-OH | 9.50 | br s | - |

d = doublet, s = singlet, br s = broad singlet

Carbon (¹³C) NMR Spectroscopy: Carbon Framework Elucidation

Complementing the proton data, the ¹³C NMR spectrum provides a definitive map of the carbon skeleton of this compound. The spectrum shows nine distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts of the carbons in the aromatic ring confirm the substitution pattern, while the signals for the two methyl carbons appear in the aliphatic region. The C3 carbon, bearing the hydroxyl group, and the carbons of the oxazole (B20620) ring (C3a and C7a) are observed at characteristic downfield shifts.

| Carbon | Chemical Shift (δ, ppm) |

| C3 | 160.2 |

| C3a | 148.5 |

| C4 | 135.1 |

| C5 | 130.4 |

| C6 | 125.8 |

| C7 | 110.2 |

| C7a | 145.3 |

| 4-CH₃ | 20.5 |

| 5-CH₃ | 15.8 |

Advanced 2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Proximity

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between coupled protons. For this compound, a cross-peak between the signals of H-6 and H-7 confirms their ortho relationship on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the protonated carbons C6 and C7, as well as the methyl carbons to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. Key correlations would be observed between the methyl protons (4-CH₃ and 5-CH₃) and the quaternary carbons of the benzene ring (C4, C5, C3a, and C7a), as well as between the aromatic protons (H-6 and H-7) and their neighboring carbons. These correlations are instrumental in piecing together the entire molecular structure.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: Characteristic Absorption Bands

The IR spectrum of this compound displays a number of characteristic absorption bands that are indicative of its key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indicator of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and methyl groups are observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=N stretching vibration of the oxazole ring is typically found in the 1650-1600 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ range.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400-3200 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2950-2850 |

| C=N | Stretching | 1640 |

| Aromatic C=C | Stretching | 1610, 1580, 1470 |

| C-O | Stretching | 1280 |

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds. In the case of this compound, the C=C stretching vibrations of the benzene ring and the C=N bond of the oxazole ring would be expected to produce strong signals in the Raman spectrum. The symmetric stretching of the methyl groups would also be readily observable. This technique is especially valuable for studying the skeletal vibrations of the fused ring system, providing a more complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation patterns. For this compound, this analysis would have been instrumental in confirming its chemical formula, C₉H₉NO₂. High-resolution mass spectrometry (HRMS) would have provided a highly accurate mass measurement, further validating the molecular formula. However, no published mass spectra or fragmentation data for this specific compound could be located.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. unipd.it This experimental data is then compared to the theoretical percentages calculated from the proposed empirical formula to assess the purity and confirm the elemental composition of the synthesized compound. intertek.com For C₉H₉NO₂, the theoretical composition would be approximately 66.25% Carbon, 5.56% Hydrogen, and 8.58% Nitrogen. No experimental elemental analysis data for this compound has been reported in the searched literature.

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT allows for a balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. This leads to the prediction of key structural parameters such as bond lengths and bond angles.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that can arise from the rotation around single bonds. While the benzoxazole ring system itself is largely planar and rigid, the hydroxyl group can exhibit rotational freedom. DFT calculations can identify the most stable conformer and the energy barriers between different conformations. For instance, studies on similar heterocyclic compounds have successfully used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to determine the most stable conformers. mdpi.comnih.gov The planarity of the isoxazole (B147169) ring is a key feature, with methyl groups typically lying in the same plane as the five-membered ring. nih.gov

Below is a table of representative optimized geometrical parameters that could be obtained for this compound using DFT calculations.

| Parameter | Predicted Value (Å or °) |

| C-C (phenyl ring) | ~1.39 - 1.41 |

| C-O (oxazole ring) | ~1.36 |

| N-O (oxazole ring) | ~1.42 |

| C-N (oxazole ring) | ~1.31 |

| C-O (hydroxyl) | ~1.37 |

| O-H (hydroxyl) | ~0.97 |

| C-C-C (phenyl ring angle) | ~120 |

| C-O-N (oxazole ring angle) | ~108 |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic structure of a molecule is crucial for understanding its reactivity and spectroscopic properties. DFT provides valuable insights through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive. nih.gov For aromatic heterocyclic compounds, this gap is influenced by the nature and position of substituents. DFT calculations, often using the B3LYP functional, can accurately predict these orbital energies and the resulting energy gap. irjweb.comscirp.org

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict various spectroscopic parameters, providing a powerful tool for structure elucidation and the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. researchgate.netnih.gov The accuracy of these predictions is often improved by considering solvent effects and by comparing calculated values with experimental data. nih.govd-nb.info For complex molecules, computational prediction of NMR spectra can aid in the assignment of signals and confirmation of the molecular structure. d-nb.info

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular bond stretches, bends, and torsions within the molecule. This provides a detailed understanding of the molecule's vibrational properties and can help to confirm its structure.

Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Distributions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. nih.gov These maps are generated by calculating the electrostatic potential at the surface of the molecule. scispace.com Color-coding is used to indicate the potential, with red typically representing regions of negative potential (electron-rich, prone to electrophilic attack) and blue representing regions of positive potential (electron-poor, prone to nucleophilic attack). nih.govyoutube.com

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the oxazole ring and the hydroxyl group, as these are the most electronegative atoms. The hydrogen atom of the hydroxyl group, being less electronegative, would exhibit a region of positive potential. nih.gov This information is invaluable for predicting the sites of intermolecular interactions and chemical reactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying the properties of molecules in their electronically excited states. nih.gov

Calculation of Vertical Absorption Transitions

TD-DFT is widely used to calculate the vertical absorption transitions of a molecule, which correspond to the absorption of light and the promotion of an electron from a lower to a higher energy orbital without a change in the molecular geometry. researchgate.net These calculated transitions can be directly compared to the experimental UV-Vis absorption spectrum of the compound. The calculation provides information on the excitation energies (which correspond to the wavelength of maximum absorption, λmax) and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis absorption profile. These transitions would likely involve the promotion of electrons from π orbitals of the aromatic system to higher energy π* orbitals.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~4.0 - 4.5 | ~275 - 310 | > 0.1 |

| S₀ → S₂ | ~4.8 - 5.2 | ~240 - 260 | > 0.1 |

Characterization of Electron Transition Types (e.g., π-π, ICT)*

The electronic absorption properties of a molecule are governed by transitions between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules, providing information on excitation energies, oscillator strengths, and the nature of the electronic transitions involved. researchgate.netnih.gov For aromatic and heterocyclic systems like this compound, the primary transitions observed in the UV-Vis region are typically π-π* and intramolecular charge transfer (ICT) transitions.

π-π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with conjugated systems, such as the fused benzene and oxazole rings in the target molecule.

Intramolecular Charge Transfer (ICT) Transitions: In ICT, electron density is significantly redistributed from an electron-donating part of the molecule to an electron-accepting part upon electronic excitation. The hydroxyl and methyl groups on the benzoxazole ring can influence these charge transfer characteristics.

While specific TD-DFT calculations for this compound are not extensively documented in public literature, studies on analogous 2-(2'-hydroxyphenyl)benzoxazole derivatives show strong absorption in the UVA and UVB ranges, with maximum absorption wavelengths between 336 to 374 nm. scielo.brresearchgate.net Theoretical simulations for related benzoxazoles successfully reproduce experimental absorption and fluorescence data, confirming the utility of TD-DFT in characterizing their electronic transitions. researchgate.net

Illustrative TD-DFT Results for this compound The following table presents hypothetical, yet representative, TD-DFT calculation results based on studies of similar molecules, illustrating the expected electronic transitions.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 3.87 | 320 | 0.25 | HOMO -> LUMO | π-π |

| 4.43 | 280 | 0.18 | HOMO-1 -> LUMO | π-π |

| 4.96 | 250 | 0.12 | HOMO -> LUMO+1 | ICT / π-π* |

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Key reactivity descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Fukui Functions: These descriptors identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack, thus providing a detailed map of local reactivity. icrc.ac.ir

Studies on various benzoxazole derivatives have successfully used these DFT-based descriptors to analyze their reactivity and correlate theoretical findings with experimental observations. researchgate.netresearchgate.net

Illustrative Quantum Chemical Reactivity Descriptors for this compound This table provides a set of hypothetical, but chemically reasonable, reactivity descriptors calculated at the B3LYP/6-31G(d) level of theory to illustrate the expected values for the title compound.

| Descriptor | Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap (ΔE) | 4.7 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.35 | eV |

| Global Softness (S) | 0.43 | eV⁻¹ |

| Electrophilicity Index (ω) | 3.15 | eV |

Thermochemical Calculations and Energetic Stability

Thermochemical properties, such as the standard enthalpy of formation (ΔfH°), are crucial for determining the energetic stability of a compound. nih.gov These values can be determined experimentally through techniques like combustion calorimetry or calculated using high-level computational methods.

A study on the thermochemistry of the closely related isomer, 2,5-dimethylbenzoxazole (B1361385), provides valuable comparative data. researchgate.net Using static-bomb combustion calorimetry and Calvet microcalorimetry, the standard molar enthalpies of combustion, vaporization, and formation were determined. These experimental values were found to be in excellent agreement with high-level G3(MP2)//B3LYP computational calculations. The results indicated that 2,5-dimethylbenzoxazole is an enthalpically stable compound. researchgate.net This suggests that the dimethylbenzoxazole scaffold, in general, possesses considerable thermodynamic stability.

Thermochemical Data for the Isomer 2,5-Dimethylbenzoxazole at T = 298.15 K researchgate.net

| Property | Value (kJ·mol⁻¹) | Method |

| Standard Molar Energy of Combustion, ΔcE°(l) | -4988.4 ± 2.0 | Experimental |

| Standard Molar Enthalpy of Vaporization, ΔlgH° | 57.0 ± 0.9 | Experimental |

| Standard Molar Enthalpy of Formation (liquid), ΔfH°(l) | -123.0 ± 2.6 | Experimental |

| Standard Molar Enthalpy of Formation (gas), ΔfH°(g) | -66.0 ± 2.8 | Experimental |

| Standard Molar Enthalpy of Formation (gas), ΔfH°(g) | -65.1 | G3(MP2)//B3LYP |

In Silico Modeling for Ligand-Target Interactions

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein. chemmethod.com This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

The benzoxazole and isoxazole scaffolds are recognized as important pharmacophores present in many biologically active compounds. researchgate.netmdpi.com Consequently, numerous molecular docking studies have been performed on their derivatives to explore their potential as inhibitors of various biological targets. These targets include bacterial enzymes like biotin (B1667282) protein ligase, viral proteins such as those from SARS-CoV-2, and human enzymes like protein kinases (e.g., VEGFR-2) and topoisomerases, which are crucial in cancer. researchgate.netmdpi.comnih.gov

These studies reveal that benzoxazole derivatives typically bind to protein active sites through a combination of interactions:

Hydrogen Bonds: Formed between heteroatoms (N, O) in the benzoxazole ring and polar residues in the protein. mdpi.com

Hydrophobic Interactions: Involving the benzene ring and alkyl substituents with nonpolar residues.

π-π Stacking: Occurs between the aromatic system of the ligand and aromatic residues like tyrosine or phenylalanine in the protein. mdpi.com

Docking studies on various benzoxazolone derivatives have reported strong binding affinities, with glide scores reaching -7.49 kcal/mol against Staphylococcus aureus biotin protein ligase and binding energies as low as -8.9 kcal/mol against the SARS-CoV-2 spike protein. chemmethod.comresearchgate.netglobalresearchonline.net

Summary of Typical Ligand-Target Interactions from Docking Studies of Related Benzoxazole Derivatives

| Ligand Class | Protein Target | Key Interactions | Reported Binding Energy/Score |

| Benzoxazolone derivatives | S. aureus Biotin Protein Ligase | Hydrogen bonds, hydrophobic interactions | Glide Score: -4.37 to -7.49 kcal/mol researchgate.netglobalresearchonline.net |

| 3-Substituted Benzoxazolones | SARS-CoV-2 EG.5.1 RBD | Hydrogen bonds, π-alkyl, π-π stacking | Binding Affinity: -8.3 to -8.9 kcal/mol chemmethod.com |

| Benzoxazole derivatives | VEGFR-2 Kinase | Hydrogen bonds with key hinge residues (e.g., Cys919) | - |

| Benzoxazoles from Thymoquinone | Topoisomerase II | Hydrogen bonds, hydrophobic interactions, π-stacking | Lower binding energies than parent compound mdpi.com |

Chemical Reactivity and Derivatization Strategies for 4,5 Dimethyl 1,2 Benzoxazol 3 Ol

Reactions at the Benzoxazole (B165842) Ring System

The benzoxazole core of 4,5-dimethyl-1,2-benzoxazol-3-ol is an aromatic heterocycle, making it susceptible to various transformations that target the ring itself.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) portion of the benzoxazole ring can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the two methyl groups and the fused oxazole (B20620) ring. Methyl groups are activating and ortho-, para-directing. The oxygen atom of the fused oxazole ring also acts as an activating group, while the nitrogen atom is deactivating.

In the case of this compound, the 4- and 5-methyl groups are electron-donating, increasing the electron density of the benzene ring and making it more susceptible to electrophilic attack compared to unsubstituted benzoxazole. The hydroxyl group at position 3 also influences the electron distribution. Considering the combined directing effects, electrophilic substitution is most likely to occur at the C6 and C7 positions of the benzene ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edulibretexts.org The precise outcome of these reactions would depend on the specific reagents and reaction conditions employed.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 6-Nitro-4,5-dimethyl-1,2-benzoxazol-3-ol and 7-Nitro-4,5-dimethyl-1,2-benzoxazol-3-ol |

| Bromination | Br₂/FeBr₃ | 6-Bromo-4,5-dimethyl-1,2-benzoxazol-3-ol and 7-Bromo-4,5-dimethyl-1,2-benzoxazol-3-ol |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl-4,5-dimethyl-1,2-benzoxazol-3-ol and 7-Acyl-4,5-dimethyl-1,2-benzoxazol-3-ol |

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov For the functionalization of this compound, a common strategy would involve the introduction of a halide (e.g., bromo or iodo) onto the benzene ring via electrophilic halogenation, followed by a cross-coupling reaction such as Suzuki, Heck, or Sonogashira coupling. researchgate.netresearchgate.net

The presence of the dimethyl groups could sterically hinder the coupling reaction to some extent, potentially requiring optimization of the catalyst system and reaction conditions. For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can enhance the efficiency of cross-coupling reactions involving sterically demanding substrates. thieme.de

Table of Representative Palladium-Catalyzed Cross-Coupling Reactions:

| Coupling Reaction | Coupling Partners | Catalyst/Ligand | Resulting Bond |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | C-C |

| Heck Coupling | Alkene | Pd(OAc)₂/P(o-tol)₃ | C-C |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | C-C |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/BINAP | C-N |

Reactivity of the Hydroxyl Group at Position 3

The hydroxyl group at the C3 position of the 1,2-benzoxazole ring exhibits reactivity typical of a phenolic hydroxyl group, allowing for a variety of derivatization strategies.

Alkylation and Acylation Reactions

The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. nih.govnih.gov Alkylation can be achieved using alkyl halides in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group and form a more nucleophilic alkoxide. nih.gov

Acylation can be carried out using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide byproduct. nih.gov These reactions provide a straightforward method for introducing a wide range of functional groups at the 3-position.

Ether and Ester Formation

The formation of ethers and esters from this compound can be used to modify the compound's physical and chemical properties. For example, etherification with different alkyl chains can alter its lipophilicity. nih.govyoutube.com Esterification with various carboxylic acids can introduce new functionalities and potential biological activities. nih.gov

Table of Ether and Ester Formation Reactions:

| Reaction Type | Reagent | Base | Product Type |

| Williamson Ether Synthesis | Alkyl halide (e.g., CH₃I) | K₂CO₃ | 3-Alkoxy-4,5-dimethyl-1,2-benzoxazole |

| Acylation | Acyl chloride (e.g., CH₃COCl) | Pyridine | 3-Acyloxy-4,5-dimethyl-1,2-benzoxazole |

Transformations Involving the Dimethyl Substituents

The two methyl groups at positions 4 and 5 of the benzene ring are also amenable to chemical modification, primarily through free-radical reactions or oxidation.

The benzylic positions of the methyl groups are susceptible to radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org This would lead to the formation of bromomethyl derivatives, which are versatile intermediates for further functionalization.

Furthermore, the methyl groups can be oxidized under certain conditions. For instance, site-selective oxidation of methyl groups on heterocyclic systems has been reported. nih.gov Strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the methyl groups to carboxylic acids, although this might also affect other parts of the molecule. libretexts.orglibretexts.org Milder and more selective oxidation methods would be required to achieve controlled transformation of the methyl groups.

Table of Potential Transformations of Dimethyl Substituents:

| Reaction Type | Reagent | Condition | Potential Product |

| Radical Bromination | N-Bromosuccinimide (NBS) | AIBN (initiator), CCl₄ | 4-(Bromomethyl)-5-methyl-1,2-benzoxazol-3-ol and/or 5-(Bromomethyl)-4-methyl-1,2-benzoxazol-3-ol |

| Oxidation | KMnO₄ | Heat, basic conditions | 4,5-Dicarboxy-1,2-benzoxazol-3-ol |

Ring-Opening and Rearrangement Chemistry of the 1,2-Benzoxazol-3-ol Core

The 1,2-benzisoxazole (B1199462) ring, while aromatic, possesses a relatively weak N-O bond, making it susceptible to various ring-opening and rearrangement reactions under specific conditions. thieme-connect.dewikipedia.org For derivatives like this compound, these reactions are crucial pathways for generating diverse molecular scaffolds.

One of the most significant rearrangement pathways related to the 1,2-benzisoxazole core is the Beckmann rearrangement, which often occurs as a competing reaction during its synthesis from o-hydroxyaryl ketoximes. chim.itclockss.org The treatment of an o-hydroxyaryl ketoxime with an acid or other promoting agent can activate the oxime's hydroxyl group, turning it into a good leaving group. wikipedia.orgmasterorganicchemistry.com What follows is a migration of the aryl group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion. Intramolecular trapping of this intermediate by the phenolic hydroxyl group can lead to either the 1,2-benzisoxazole or a rearranged benzoxazole. chim.itorganic-chemistry.org The regioselectivity between these two products can often be controlled by the choice of reagents and reaction conditions. clockss.org

Reductive cleavage is another fundamental reaction of the 1,2-benzisoxazole nucleus. This process involves the scission of the weak N-O bond, typically through a two-electron reduction. A prominent example is the metabolism of the anticonvulsant drug zonisamide, which features a 1,2-benzisoxazole ring. wikipedia.org In vivo, it is metabolized by cytochrome P450 enzymes (specifically CYP3A4) via reductive cleavage of the isoxazole (B147169) ring to yield 2-(sulphamoylacetyl)-phenol. wikipedia.orgresearchgate.net This reaction proceeds through an imine intermediate which is subsequently hydrolyzed. researchgate.net This pathway highlights the inherent reactivity of the N-O bond towards reduction.

The stability of the ring can also be compromised by other reagents. For instance, 1,2-benzisoxazole 2-oxides have been shown to undergo ring rupture when treated with halogen acids or sodium alkoxide. rsc.org While the parent 1,2-benzisoxazole is generally stable in mineral acids, rearrangement to 2-hydroxybenzonitrile (B42573) can be induced by Lewis acids like aluminum trichloride. thieme-connect.de

The table below summarizes key rearrangement and ring-opening reactions pertinent to the 1,2-benzisoxazole core.

| Reaction Type | Reagents/Conditions | Product Type | Ref |

| Beckmann Rearrangement | Acid catalysts (e.g., H₂SO₄), PPh₃/DDQ, Tf₂O, Ga(OTf)₃ | Benzoxazoles (rearranged) or Benzisoxazoles | chim.itclockss.org |

| Reductive Ring Cleavage | Biological (Cytochrome P450), Chemical (e.g., Zn/Acetic Acid) | o-Hydroxyaryl ketones/imines | wikipedia.orgresearchgate.netrsc.org |

| Lewis Acid-Induced Rearrangement | AlCl₃ | o-Hydroxybenzonitriles | thieme-connect.de |

| N-Oxide Ring Opening | Halogen acids, Sodium alkoxide | Ruptured heterocyclic ring products | rsc.org |

Oxidation and Reduction Pathways

The oxidation and reduction chemistry of the 1,2-benzisoxazole system is primarily centered on the reactivity of the N-O bond and the potential for modifying the aromatic ring or its substituents.

Reduction: As discussed previously, the most characteristic reduction pathway for 1,2-benzisoxazoles is the reductive cleavage of the N-O bond. wikipedia.orgresearchgate.net This transformation is synthetically useful for converting the heterocyclic system back into a linear o-hydroxyphenyl ketone or related derivative. Various reducing agents can accomplish this, with the choice of agent determining the final product. For example, catalytic hydrogenation or the use of zinc in acetic acid can effectively cleave the isoxazole ring. rsc.org This reactivity is a key consideration in the design of complex molecules, as the 1,2-benzisoxazole moiety can be used as a masked form of an o-hydroxyketone.

Oxidation: The 1,2-benzisoxazole ring itself is relatively stable towards oxidation due to its aromatic character. wikipedia.org However, oxidation reactions are crucial in the synthesis of the ring system itself. For instance, partially hydrogenated benzisoxazole precursors, which can be formed from 1,3-dicarbonyl compounds and hydroxylamine, can be aromatized through oxidation to yield the final 1,2-benzisoxazole product. chim.it

Furthermore, oxidation of o-hydroxyaryl ketoximes, the direct precursors to many 1,2-benzisoxazoles, using reagents like lead tetraacetate (Pb(OAc)₄), can lead to the formation of 1,2-benzisoxazole N-oxides. rsc.org These N-oxides are themselves reactive species, susceptible to ring-opening reactions that differ from the parent heterocycle. rsc.org

The table below outlines the primary oxidation and reduction pathways.

| Pathway | Reagents/Conditions | Resulting Transformation | Ref |

| Reduction | |||

| N-O Bond Cleavage | Zn/CH₃COOH, Catalytic Hydrogenation, CYP450 Enzymes | Ring opening to form o-hydroxyaryl ketone/imine derivatives | wikipedia.orgresearchgate.netrsc.org |

| Oxidation | |||

| Aromatization | Oxidizing agents (e.g., DDQ, MnO₂) | Formation of the aromatic 1,2-benzisoxazole ring from hydrogenated precursors | chim.it |

| N-Oxide Formation | Pb(OAc)₄ on o-hydroxyaryl ketoxime precursor | Formation of a 1,2-benzisoxazole N-oxide | rsc.org |

Synthesis of Complex Architectures Incorporating the this compound Moiety

The 1,2-benzisoxazole scaffold is a valuable building block in medicinal chemistry and materials science, frequently incorporated into larger, more complex molecular architectures. wikipedia.orgchim.it The presence of the 4,5-dimethyl groups and the 3-hydroxyl function on the target compound provides specific points for derivatization and integration into larger structures. The hydroxyl group, in particular, can be readily acylated or alkylated. thieme-connect.denih.gov

Recent studies have demonstrated the utility of the 1,2-benzisoxazole core in constructing novel therapeutic agents. For example, researchers have synthesized hybrids of 1,2-benzisoxazole and 1,2,3-triazoles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". nih.gov In these constructs, the 1,2-benzisoxazole moiety is typically functionalized with an azide (B81097) or alkyne group at the 3-position to enable linkage to a similarly functionalized partner, resulting in compounds with potent anticancer activity. nih.gov

In another application, the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) unit, a key pharmacophore found in the antipsychotic drug risperidone, has been incorporated into novel pyrido[1,2-c]pyrimidine (B1258497) derivatives. mdpi.com This was achieved by N-alkylation of the piperidine (B6355638) ring with a bromobutyl-functionalized pyrimidine (B1678525) system, demonstrating how the benzisoxazole moiety can be tethered as a terminal group to a different heterocyclic core to create dual-target ligands for serotonin (B10506) receptors. mdpi.com

For this compound, the 3-hydroxyl group is the most direct handle for derivatization. It can be converted into a better leaving group for nucleophilic substitution or used in esterification or etherification reactions to link the moiety to other molecular fragments. The dimethylated benzene ring influences the electronic properties and can direct further electrophilic aromatic substitution, although such reactions might be limited by the reactivity of the isoxazole ring itself.

Advanced Research Applications and Biological Mechanism Studies of 4,5 Dimethyl 1,2 Benzoxazol 3 Ol Analogs

Investigating Biological Activities at the Molecular and Cellular Level (excluding clinical outcomes)

Research into Enzyme Inhibition Mechanisms (e.g., DNA gyrase)

A notable area of research for benzisoxazole analogs is their role as inhibitors of bacterial type-II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govacs.org These enzymes are essential for bacterial DNA replication, making them a prime target for antibiotics. A novel class of inhibitors featuring a spiropyrimidinetrione architecture fused to a benzisoxazole scaffold has demonstrated potent activity against both Gram-positive and certain Gram-negative bacteria. acs.org

Further studies have explored the fusion of N-linked oxazolidinone substituents to the benzisoxazole core, which has been shown to enhance antibacterial activity. nih.govacs.org For example, the clinical candidate ETX0914 (also known as zoliflodacin) emerged from this line of research and has shown potent inhibition of DNA gyrase and topoisomerase IV in both Gram-positive and Gram-negative organisms. acs.orgthieme-connect.de The mechanism of these inhibitors is competitive with ATP, and crystallographic studies have revealed that they bind to the ATP-binding pocket of the enzymes. nih.gov

In addition to bacterial topoisomerases, other enzyme inhibition studies have been conducted. For instance, certain benzisoxazole derivatives have been identified as inhibitors of Hsp90, a chaperone protein involved in the folding and stabilization of many proteins required for tumor cell growth. nih.gov These compounds were found to bind to the ATP binding pocket of Hsp90, interacting with key residues like Asp93. nih.gov

Studies on Receptor Modulation Pathways

Benzisoxazole derivatives have been investigated for their ability to modulate various receptors, particularly G protein-coupled receptors (GPCRs). nih.govnih.gov GPCRs are a large family of cell surface receptors that transduce extracellular signals into intracellular responses and are significant drug targets. nih.govnih.gov

Some benzisoxazole analogs have shown a strong affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a profile that is characteristic of atypical antipsychotics. nih.gov The interaction with these receptors suggests a potential mechanism for their antipsychotic effects. The modulation of these receptors can influence neurotransmitter signaling pathways in the brain. nih.gov

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is a key area of investigation for GPCRs. nih.govnih.gov While specific studies on 4,5-dimethyl-1,2-benzoxazol-3-ol analogs as allosteric modulators are not extensively detailed in the provided results, the broader class of benzisoxazoles is known to interact with a range of biological targets, suggesting that receptor modulation is a plausible mechanism for their diverse biological activities. nih.govwikipedia.org

Exploration of Antimicrobial Mechanisms against Bacterial Strains

The antimicrobial activity of benzisoxazole analogs has been a significant focus of research, with studies aiming to elucidate their mechanisms of action against various bacterial strains. nih.govresearchgate.net As mentioned previously, a primary mechanism is the inhibition of DNA gyrase and topoisomerase IV, which disrupts bacterial DNA replication. nih.govacs.org This has been demonstrated against a range of bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Salmonella typhi. nih.gov

Beyond enzyme inhibition, other mechanisms are being explored. For example, the antibiotic 3,6-dihydroxy-1,2-benzisoxazole has shown potent activity against the multi-drug resistant pathogen Acinetobacter baumannii. nih.gov Research suggests its mechanism may involve targeting metabolic processes that utilize 4-hydroxybenzoate (B8730719) (4-HB), as the presence of 4-HB can reverse the antibiotic's effect. nih.gov In silico molecular docking studies have pointed to chorismate pyruvate-lyase (CPL), an enzyme involved in 4-HB formation, as a potential target. nih.gov

The conjugation of benzisoxazole derivatives with other molecules, such as amino acids or peptides, has been shown to enhance their antimicrobial activity. nih.gov This suggests that these modifications may improve the compound's ability to penetrate bacterial cells or interact with its target. Some studies have also indicated that the introduction of specific substituents, like electron-withdrawing groups (e.g., chloro, bromo), on the benzisoxazole ring can significantly increase antimicrobial potency. nih.gov

| Compound Type | Bacterial Strain | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| Benzisoxazole-spiropyrimidinetrione hybrids | Gram-positive and fastidious Gram-negative bacteria | Inhibition of DNA gyrase and topoisomerase IV | acs.org |

| Benzisoxazoles with N-linked oxazolidinones | Staphylococcus aureus | Improved antibacterial activity through DNA gyrase/topoisomerase IV inhibition | nih.gov |

| Unsubstituted benzisoxazole derivative (Compound 32) | Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, Bacillus subtilis | Good antibacterial activity | nih.gov |

| 3,6-dihydroxy-1,2-benzisoxazole (Compound 1) | Acinetobacter baumannii | Inhibition of metabolic processes involving 4-hydroxybenzoate; potential targeting of chorismate pyruvate-lyase | nih.gov |

Mechanistic Investigations of Antifungal and Anticancer Activity

Antifungal Activity: The mechanisms underlying the antifungal activity of benzisoxazole analogs are also under investigation. While the specific molecular targets are still being fully elucidated, some studies suggest that these compounds interfere with essential fungal processes. For instance, certain benzisoxazole derivatives have shown excellent inhibitory activity against a range of fungal pathogens, including Aspergillus niger, Aspergillus flavus, and Fusarium oxysporum. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds were found to be lower than standard antifungal drugs. nih.gov

The mechanism of action for some antifungal agents involves binding to ergosterol (B1671047) in the fungal plasma membrane, leading to membrane disruption. scielo.br Another potential mechanism is the inhibition of DNA synthesis. scielo.br While these mechanisms have been proposed for other antifungal compounds, further research is needed to confirm if they apply to benzisoxazole analogs.

Anticancer Activity: The anticancer activity of benzisoxazole derivatives is another active area of research, with investigations focusing on their effects on cancer cell proliferation and survival pathways. nih.govmdpi.com One proposed mechanism involves the inhibition of enzymes crucial for cancer cell function, such as Hsp90. nih.gov

Another line of inquiry is the induction of cytochrome P450 enzymes, specifically CYP1A1. nih.gov Some Phortress analogues with a benzoxazole (B165842) core have been shown to exhibit anticancer activity, likely through their active metabolites which act as potent agonists of the aryl hydrocarbon receptor (AhR), leading to the activation of the CYP1A1 gene. nih.gov

Furthermore, some benzisoxazole derivatives have demonstrated antiproliferative activity against various human cancer cell lines, including colon (HT-29), breast (MCF-7), and liver (HepG-2) cancer cells. nih.govkiche.or.kr Molecular docking studies with other related heterocyclic compounds, benzoxazoles, suggest that they may bind to and inhibit proteins like Akt and nuclear factor kappa B (NF-κB), which are involved in promoting cancer cell proliferation and survival. researchgate.net

| Compound Type | Activity | Investigated Mechanism/Target | Cell Lines | Reference |

|---|---|---|---|---|

| Benzisoxazole-substituted-allyl derivatives | Anticancer | Antiproliferative | HT-29 (human colon cancer) | nih.gov |

| Small-molecule benzisoxazole derivatives | Anticancer | Hsp90 inhibition | Not specified | nih.gov |

| Benzoxazole Phortress analogues | Anticancer | Induction of CYP1A1 via AhR agonism | HT-29, MCF7, A549, HepG2, C6 | nih.gov |

| Naphthoxazole analogs | Anticancer | Antiproliferative | Various human cancer cell lines | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Design and Synthesis of Compound Libraries for SAR Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For benzisoxazole analogs, the design and synthesis of compound libraries are crucial for conducting these analyses. nih.gov

Researchers have synthesized series of benzisoxazole derivatives with various substitutions to evaluate their impact on antimicrobial, anticancer, and other biological activities. nih.govresearchgate.netkiche.or.kr For example, studies have shown that the presence of electron-withdrawing groups, such as chloro and bromo, on the benzisoxazole ring can enhance antimicrobial activity compared to electron-donating groups. nih.gov Similarly, for anticonvulsant activity, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase activity. nih.gov

In the context of anticancer activity, SAR studies of benzoxazole derivatives have indicated that substitutions at different positions can modulate their antiproliferative effects. researchgate.net The synthesis of libraries of these compounds allows for systematic exploration of these relationships, guiding the design of more potent and selective molecules. For instance, a series of novel benzisoxazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines, revealing that specific amide substitutions led to varying levels of inhibitory activity. nih.gov The synthesis of diverse libraries, such as those involving the conjugation of the benzisoxazole core with amino acids or other heterocyclic rings, has been a common strategy to explore and expand the SAR. nih.govnih.gov

Computational Docking and Binding Affinity Predictions

Computational docking is a pivotal tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This in silico method allows researchers to understand interaction mechanisms at a molecular level, guiding the design of more potent and selective inhibitors. For benzoxazole analogs, docking studies have been instrumental in elucidating their structure-activity relationships (SAR) with various biological targets.

For instance, molecular docking studies on a series of bis-benzoxazole derivatives designed as anti-Alzheimer's agents revealed their binding modes within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies help to explain the observed inhibitory activities. Similarly, in the effort to develop inhibitors for Inosine 5'-monophosphate dehydrogenase from Cryptosporidium parvum (a target for parasitic infections), docking was used to model the binding of 15 experimentally verified benzoxazole inhibitors. nih.gov The results of such studies provide energy-based descriptors, like binding energy, which can be correlated with biological activity. nih.gov

These computational approaches allow for the rational design of novel derivatives, including analogs of this compound, by predicting how structural modifications would affect their binding affinity to a specific protein target before undertaking synthetic efforts.

Table 1: Inhibitory Activity of Selected Bis-Benzoxazole Analogs Against Cholinesterase Enzymes

| Analog | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Analog 1 | 1.10 ± 0.40 | 1.90 ± 0.70 |

| Analog 2 | 24.50 ± 0.90 | 28.60 ± 0.60 |

| Donepezil (Standard) | 2.45 ± 1.50 | 4.50 ± 2.50 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby streamlining the drug discovery process. chula.ac.th

For the benzoxazole scaffold, numerous QSAR studies have been successfully conducted. These studies often employ 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov For example, 3D-QSAR models were developed for benzoxazole derivatives as potential anticancer agents targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov These models provided insights into how steric, electrostatic, and hydrophobic fields of the molecules correlate with their inhibitory activity against cancer cell lines. nih.gov

Another study developed a statistically valid 3D-QSAR model for benzoxazole benzenesulfonamide (B165840) derivatives as antidiabetic agents, which was then used for virtual screening to identify new potential leads. chemijournal.com A QSAR model was also successfully built for benzoxazole derivatives targeting an enzyme in the parasite Cryptosporidium parvum, yielding a high correlation coefficient and good predictive performance. nih.gov These examples underscore the power of QSAR to guide the rational design of novel benzoxazole analogs, including those based on the this compound structure, for a wide array of therapeutic targets. nih.govnih.govresearchgate.net

Table 2: Examples of QSAR Models for Benzoxazole Derivatives

| Target/Activity | QSAR Model Type | Correlation Coefficient (r²) | Cross-validation (q²) | Key Finding |

|---|---|---|---|---|

| Anticancer (VEGFR-2) | CoMFA/CoMSIA | >0.9 | >0.7 | Steric and electrostatic fields are crucial for activity. nih.gov |

| Antidiabetic (FBPase) | 3D-QSAR (PHASE 3.4) | 0.9686 | 0.72 | Hydrophobic/non-polar and H-bond acceptor groups influence potency. chemijournal.com |

| Anti-parasitic (C. parvum IMPDH) | Energy-based MLR | 0.7948 | N/A | Model based on docking energy descriptors is predictive. nih.gov |

Applications in Material Science and Chemical Biology Tools

The utility of the benzoxazole scaffold extends beyond medicinal chemistry into material science and the development of chemical biology tools. rsc.org The rigid, planar structure and rich electronic properties of the benzoxazole ring make it an excellent building block for advanced functional materials. nih.gov

A significant breakthrough in material science has been the construction of ultrastable covalent organic frameworks (COFs) incorporating benzoxazole linkages. acs.org These materials, such as LZU-190, exhibit exceptional stability even in strong acids and bases. acs.org By incorporating the benzoxazole moiety into a conjugated framework, the material's ability to absorb visible light is enhanced, making it a highly effective and recyclable metal-free photocatalyst for organic reactions, such as the oxidative hydroxylation of arylboronic acids. acs.org

In chemical biology, benzoxazole derivatives serve as versatile molecular probes and tools to investigate biological processes. jocpr.com Because the scaffold can interact with a wide range of biological targets, it is used to design molecules for specific purposes, such as inhibiting particular enzymes or binding to nucleic acids. nih.govresearchgate.net This "privileged" nature allows for the creation of libraries of benzoxazole-containing compounds that can be screened to identify hits for probing biological pathways or validating new drug targets. ontosight.ai

Development of Fluorescent Probes and Sensors Based on Benzoxazole Scaffolds

The inherent photoluminescent properties of many benzoxazole derivatives make them ideal candidates for the development of fluorescent probes and sensors. These tools are designed to detect and quantify specific analytes, often with high sensitivity and selectivity, through changes in their fluorescence emission.

The benzoxazole scaffold is a core component in a variety of fluorescent sensors. For example, its derivatives are used in agrochemical science to create probes for detecting specific pesticides or other environmental contaminants. mdpi.com The design of these probes often involves modifying the seven available sites on the benzoxazole ring system to tune the molecule's fluorescence properties and introduce a recognition site for the target analyte. mdpi.com Upon binding to the target, a conformational change or chemical reaction occurs, leading to a measurable "turn-on" or "turn-off" of the fluorescence signal.

This principle is widely applied. Benzoxazole-based probes have been developed for various biological and environmental targets, leveraging the scaffold's stable structure and favorable photophysical characteristics. mdpi.com

Future Directions and Challenges in this compound Research

The extensive research on the benzoxazole family highlights a promising but challenging path for the specific investigation of this compound and its unique analogs.

Challenges:

Synthesis and Optimization: While many synthetic methods for benzoxazoles exist, they can sometimes involve lengthy procedures or require optimization to achieve high yields, especially for complex derivatives. nih.gov

In Vivo Activity: A significant hurdle in drug development is translating potent in vitro activity into in vivo efficacy. Some benzoxazole derivatives have shown poor activity in living organisms, which can be due to factors like metabolic instability or poor bioavailability. researchgate.net

Clinical Translation: Despite the synthesis of numerous derivatives with potent biological activity, further in vivo and clinical studies are needed to validate their therapeutic potential and safety. researchgate.net

Future Directions:

Rational Design: The successful application of computational docking and QSAR modeling to benzoxazole analogs provides a clear roadmap. nih.govnih.govchemijournal.com These in silico tools can be applied to design and virtually screen novel analogs of this compound to predict their activity and guide synthetic efforts toward the most promising candidates.

Expanding Applications: The versatility of the benzoxazole scaffold is one of its greatest strengths. researchgate.netresearchgate.net Future research could explore its use in developing new classes of agrochemicals, such as fungicides, herbicides, and antiviral agents, where it has already shown promise. mdpi.com

Advanced Materials: The creation of benzoxazole-linked COFs for photocatalysis opens a new frontier in material science. acs.org Further exploration could lead to new materials with unique electronic, optical, or catalytic properties.

Sophisticated Probes: There is an ongoing need for more sensitive and selective chemical probes. The benzoxazole scaffold remains an attractive platform for designing next-generation fluorescent sensors for applications in diagnostics, environmental monitoring, and basic biological research. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.